
(4-Amino-5-bromopyridin-3-yl)methanol
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Overview
Description
(4-Amino-5-bromopyridin-3-yl)methanol is a chemical compound with the molecular formula C6H7BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-5-bromopyridin-3-yl)methanol typically involves the bromination of 4-aminopyridine followed by a reduction process to introduce the methanol group. The reaction conditions often require the use of bromine or a brominating agent in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and reduction processes. These methods are optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-5-bromopyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the amino group or the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(4-Amino-5-bromopyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Amino-5-bromopyridin-3-yl)methanol involves its interaction with specific molecular targets. The amino and bromine groups allow it to form hydrogen bonds and halogen bonds, respectively, with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Amino-3-bromopyridin-2-yl)methanol
- (4-Amino-5-chloropyridin-3-yl)methanol
- (4-Amino-5-fluoropyridin-3-yl)methanol
Uniqueness
(4-Amino-5-bromopyridin-3-yl)methanol is unique due to the presence of both an amino group and a bromine atom on the pyridine ring. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research and industrial applications .
Biological Activity
(4-Amino-5-bromopyridin-3-yl)methanol is a pyridine derivative notable for its unique chemical structure, which features both an amino group and a bromine atom. This compound has garnered attention due to its potential biological activities, including applications in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
The molecular formula of this compound is C6H7BrN2O, with a molecular weight of approximately 202.04 g/mol. The compound's structure allows for diverse chemical interactions, particularly through hydrogen bonding and halogen bonding due to the presence of the amino and bromine groups, respectively.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can engage in hydrogen bonding with enzymes or receptors, while the bromine atom can participate in halogen bonding, potentially enhancing binding affinity and specificity.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics. The structure-activity relationship (SAR) analysis revealed that the presence of the bromine atom is critical for its antimicrobial efficacy .
Anticancer Properties
Research has also explored the anticancer potential of this compound. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, including A-431 and Jurkat cells. The compound's mechanism involves modulation of apoptosis pathways, likely mediated through interactions with specific proteins involved in cell survival .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit certain enzymes. For example, it has shown promise as an inhibitor of carbonic anhydrase (CA), a crucial enzyme in various physiological processes. Studies suggest that specific substitutions on the pyridine ring can enhance inhibitory activity against CA .
Case Studies
Properties
IUPAC Name |
(4-amino-5-bromopyridin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-5-2-9-1-4(3-10)6(5)8/h1-2,10H,3H2,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZSDOAVPLXAMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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